

Triethylene Glycol: A Technical Guide to its Environmental Impact and Biodegradability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of **triethylene glycol** (TEG). The information is intended to support environmental risk assessments and to inform safe handling and disposal practices in research and industrial settings.

Environmental Fate and Transport

Triethylene glycol's physicochemical properties largely govern its behavior and distribution in the environment. Its high water solubility and low octanol-water partition coefficient indicate a low potential for bioaccumulation and adsorption to soil and sediment.

In Soil: TEG is expected to have high mobility in soil. However, its rapid biodegradation is the primary mechanism of removal from terrestrial environments.

In Water: When released into water, TEG is not expected to significantly adsorb to suspended solids and sediment. Biodegradation is the most significant removal process in aquatic systems, with studies showing complete degradation in river water within 7 to 11 days[1]. Hydrolysis is not considered an important environmental fate process for TEG[2][3][4].

In Air: In the atmosphere, **triethylene glycol** is expected to exist solely in the vapor phase. Its degradation is primarily driven by reactions with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in the air is approximately 11 hours[1], indicating it is not



persistent in the atmosphere. Direct photolysis is not expected to be a significant degradation pathway[2][3][4].

Biodegradability

Triethylene glycol is classified as readily biodegradable. This conclusion is supported by multiple studies following standardized test guidelines.

Test Guideline	Inoculum	Duration	Result	Reference
OECD 301C (MITI I Test)	Activated Sludge	28 days	25 - 92% of ThOD	[5]
River Die-Away Test	Freshwater microorganisms	7-11 days	Complete degradation	[1]

ThOD: Theoretical Oxygen Demand

The results from a study following the OECD 301C guideline showed a biodegradation of 25-92% of the theoretical oxygen demand over 28 days, classifying it as readily biodegradable[5]. Further evidence from river die-away tests demonstrates its rapid and complete degradation in natural aquatic environments[1].

Ecotoxicity

Triethylene glycol exhibits a low order of toxicity to a wide range of aquatic and terrestrial organisms.

Aquatic Toxicity

TEG is considered to be practically non-toxic to aquatic organisms based on a battery of standardized tests.



Organism	Species	Test Duration	Endpoint	Value (mg/L)	Reference
Fish					
Bluegill sunfish	Lepomis macrochirus	96 hours	LC50	>10,000	[5][6]
Fathead minnow	Pimephales promelas	96 hours	LC50	59,900 - 77,400	[6]
Sheepshead minnow	Cyprinodon variegatus	96 hours	LC50	48,000	[6]
Inland silverside	Menidia beryllina	96 hours	LC50	>10,000	[6]
Menidia peninsulae	28 days	LC50 (Chronic)	>1,500	[5]	
Invertebrates					_
Water flea	Daphnia magna	48 hours	EC50	>10,000	[5]
Daphnia magna	21 days	EC50 (Chronic)	33,911	[5]	
Mysid shrimp	Mysidopsis bahia	96 hours	LC50	11,000	[6]
Algae					
Green algae	Scenedesmu s subspicatus	192 hours	EC0 (growth rate)	>10,000	[5]
Microorganis ms	_				
Activated sludge	-	0.5 hours	EC10	>1,995	[5]



LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. EC0: Effect concentration for 0% of the test population. EC10: Effect concentration for 10% of the test population.

Terrestrial Toxicity

Limited data is available for the terrestrial toxicity of **triethylene glycol**; however, existing studies indicate low toxicity to soil organisms.

Organism	Species	Test Duration	Endpoint	Value (mg/kg soil dw)	Reference
Earthworm	Eisenia fetida	14 days	NOEC (mortality)	≥ 1000	[2]
Eisenia fetida	14 days	LOEC (mortality)	> 1000	[2]	

dw: dry weight. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this guide, based on OECD Test Guidelines.

Ready Biodegradability - OECD 301

These tests are designed to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium.

OECD 301B: CO2 Evolution Test

Principle: A solution or suspension of the test substance in a mineral medium is inoculated
with activated sludge and incubated in the dark in a closed system. The amount of carbon
dioxide produced is measured at regular intervals and is an indicator of the extent of
biodegradation.



 Apparatus: CO₂-free air supply, temperature-controlled incubator, CO₂ absorption bottles (e.g., containing barium hydroxide or sodium hydroxide), and a means to titrate the remaining hydroxide.

Procedure:

- Prepare a mineral medium containing essential salts.
- Add the test substance to achieve a concentration of 10-20 mg of total organic carbon (TOC) per liter.
- Inoculate with a small volume of activated sludge from a domestic wastewater treatment plant.
- A reference compound (e.g., sodium benzoate) and a blank control (inoculum only) are run in parallel.
- Incubate the flasks in the dark at 20-25°C for 28 days.
- The evolved CO₂ is trapped in an absorption solution.
- The amount of CO₂ produced is determined by titrating the remaining absorbent or by measuring the precipitated carbonate.
- Pass Criteria: The percentage of CO₂ evolution must reach at least 60% of the theoretical maximum within a 10-day window, which starts when 10% of the theoretical CO₂ has been produced.

OECD 301F: Manometric Respirometry Test

- Principle: This method measures the oxygen consumed by a microbial population during the degradation of the test substance in a closed respirometer.
- Apparatus: Manometric respirometer (e.g., Warburg or electrolytic respirometer), temperature-controlled water bath or incubator.
- Procedure:



- A measured volume of inoculated mineral medium is placed in the respirometer flask.
- The test substance is added as the sole source of organic carbon.
- The flask is sealed, and the consumption of oxygen is measured over time by the change in pressure or volume.
- Evolved CO₂ is absorbed by a potassium hydroxide solution.
- Blank controls with inoculum only and a reference compound are run concurrently.
- The test is typically run for 28 days at a constant temperature.
- Pass Criteria: The oxygen uptake must be at least 60% of the theoretical oxygen demand (ThOD) within a 10-day window.

Aquatic Toxicity

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

- Principle: Exponentially growing cultures of a selected freshwater alga (e.g., Scenedesmus subspicatus) are exposed to various concentrations of the test substance over several generations under defined conditions. The inhibition of growth is measured in relation to a control.
- Procedure:
 - Prepare a nutrient-rich culture medium.
 - Inoculate flasks with a low, known concentration of algal cells.
 - Add a range of concentrations of the test substance.
 - Include a control group without the test substance.
 - Incubate the cultures under continuous, uniform illumination and constant temperature (21-24°C) for 72 hours.



- Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at least daily.
- Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50, which is the concentration that causes a 50% reduction in either growth rate or yield compared to the control.

OECD 202: Daphnia sp. Acute Immobilisation Test

Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range
of concentrations of the test substance for 48 hours. The endpoint is the immobilization of
the daphnids.

Procedure:

- Prepare a series of test solutions with different concentrations of the substance in a suitable dilution water.
- Place a specified number of young daphnids (e.g., 20 per concentration, divided into replicates) into the test vessels.
- A control group in dilution water only is also prepared.
- The test is conducted at a constant temperature (18-22°C) with a defined light-dark cycle.
- Observe the daphnids for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- Endpoint: The EC50 at 48 hours is calculated, which is the concentration that immobilizes 50% of the daphnids.

Terrestrial Toxicity

OECD 207: Earthworm, Acute Toxicity Test

• Principle: This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in an artificial soil substrate.



Procedure:

- Prepare an artificial soil mixture (e.g., sand, kaolin clay, sphagnum peat).
- The test substance is thoroughly mixed into the soil at various concentrations.
- A control group with untreated soil is included.
- Introduce a defined number of adult earthworms into each test container.
- The containers are maintained at a constant temperature (e.g., 20°C) and humidity in the dark for 14 days.
- Assess mortality and observe any behavioral changes at 7 and 14 days.
- Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the earthworms. NOEC and LOEC values are also determined.

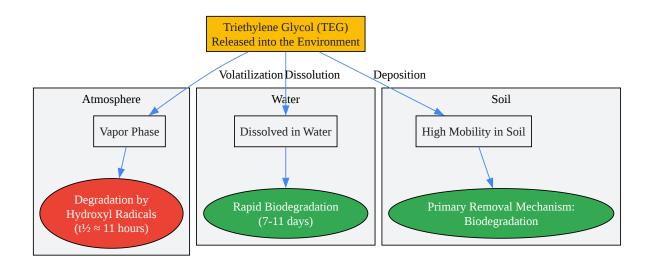
Analytical Methods

Accurate quantification of **triethylene glycol** in environmental matrices is crucial for fate and transport studies. The most common analytical techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for the analysis
 of TEG in various samples. Derivatization is often employed to improve the volatility and
 chromatographic behavior of the glycol.
- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
 This technique offers high sensitivity and selectivity, making it suitable for detecting trace levels of TEG in complex matrices like water and soil extracts[7]. Direct injection of aqueous samples is often possible, minimizing sample preparation[7][8].

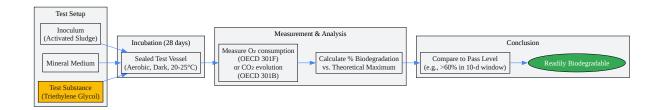
Visualizations





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Caption: Environmental fate pathways of triethylene glycol.



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Caption: Workflow for assessing ready biodegradability (OECD 301).



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